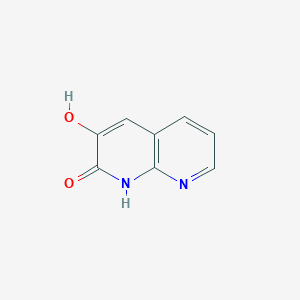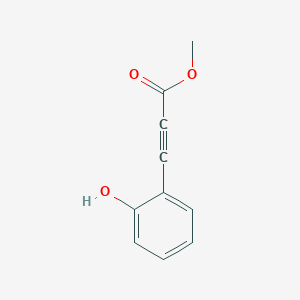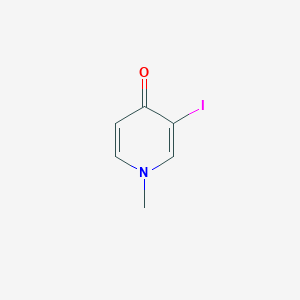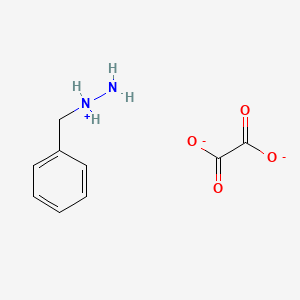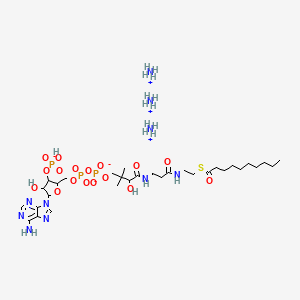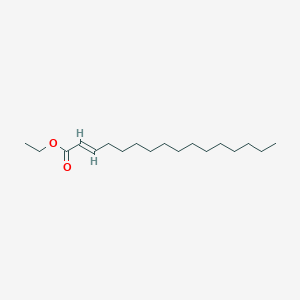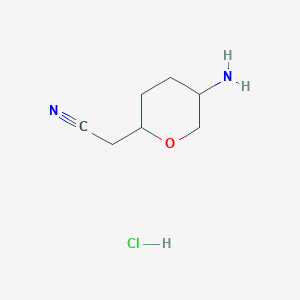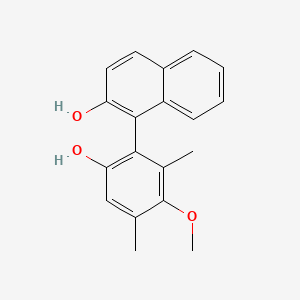
Lutetium oxalate tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium oxalate tetrahydrate is a chemical compound with the formula Lu2(C2O4)3·4H2O. It is a rare earth metal compound that is often used in various scientific and industrial applications due to its unique properties. Lutetium, being the heaviest and hardest of the lanthanides, contributes to the compound’s stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lutetium oxalate tetrahydrate can be synthesized through an improved oxalate precipitation method. This involves reacting lutetium nitrate with oxalic acid in an aqueous solution, followed by the addition of ammonium oxalate to precipitate the this compound . The reaction is typically carried out at room temperature, and the resulting precipitate is filtered, washed, and dried.
Industrial Production Methods
Industrial production of this compound often involves a similar precipitation method but on a larger scale. The process includes the use of high-purity lutetium nitrate and oxalic acid, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lutetium oxalate tetrahydrate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form lutetium oxide (Lu2O3) through intermediate stages of lutetium carbonate (Lu2O2CO3).
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required to facilitate these reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, as well as oxidizing and reducing agents. The conditions for these reactions vary but often involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the decomposition of this compound include lutetium oxide and lutetium carbonate. These products are often used in further chemical processes or applications .
Scientific Research Applications
Lutetium oxalate tetrahydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of lutetium oxalate tetrahydrate in radiopharmaceutical applications involves its ability to deliver targeted radiation to cancer cells. The lutetium ion binds to specific receptors on the surface of cancer cells, allowing for precise delivery of radiation and minimizing damage to surrounding healthy tissue . This targeted approach enhances the efficacy of cancer treatments and reduces side effects.
Comparison with Similar Compounds
Similar Compounds
Lutetium Oxide (Lu2O3): Used in similar applications but has different physical properties and reactivity.
Lutetium Nitrate (Lu(NO3)3): Another precursor for lutetium compounds, used in various chemical syntheses.
Uniqueness
Lutetium oxalate tetrahydrate is unique due to its specific hydration state and the stability it provides in various chemical reactions. Its ability to decompose into lutetium oxide at relatively low temperatures compared to other lutetium compounds makes it particularly valuable in industrial applications .
Properties
Molecular Formula |
C6H14Lu2O16 |
|---|---|
Molecular Weight |
692.10 g/mol |
IUPAC Name |
lutetium;oxalic acid;tetrahydrate |
InChI |
InChI=1S/3C2H2O4.2Lu.4H2O/c3*3-1(4)2(5)6;;;;;;/h3*(H,3,4)(H,5,6);;;4*1H2 |
InChI Key |
LZVSGNONOZJYPG-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.[Lu].[Lu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


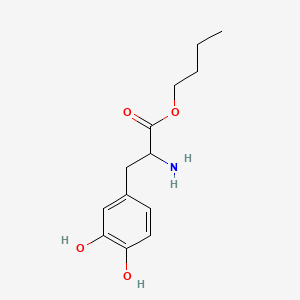
![4,4'-Bis[(2-aminoethyl)aminocarbonyl]-2,2'-bipyridine](/img/structure/B15093284.png)

